ML-323

USP1 Inhibition Selectivity Profile Deubiquitinase

Researchers studying DNA damage repair pathways face significant reproducibility risks when using generic or less selective USP1 inhibitors. ML-323 directly solves this by providing a well-validated, allosteric, and reversible inhibition of the USP1-UAF1 complex with industry-leading selectivity. - Achieves IC50 of 76 nM against USP1-UAF1 with no inhibition of USP2/5/7/8/12/46. - Potently sensitizes cisplatin-resistant cancer cells (H596, U2OS) in preclinical models. - Serves as the benchmark standard for next-generation USP1 inhibitor screening.

Molecular Formula C23H24N6
Molecular Weight 384.5 g/mol
CAS No. 1572414-83-5
Cat. No. B609141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-323
CAS1572414-83-5
SynonymsML323;  ML 323;  ML-323.
Molecular FormulaC23H24N6
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C
InChIInChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27)
InChIKeyVUIRVWPJNKZOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML-323 Product Overview


ML-323 (CAS 1572414-83-5) is a reversible, small-molecule allosteric inhibitor of the USP1-UAF1 deubiquitinase complex [1]. It displays nanomolar inhibitory activity and excellent selectivity toward USP1-UAF1 over a broad panel of human deubiquitinases (DUBs), deSUMOylase, deneddylase, and unrelated proteases [1]. The compound is a well-validated chemical probe, frequently used to interrogate the role of USP1-UAF1 in DNA damage response pathways, particularly translesion synthesis (TLS) and the Fanconi anemia (FA) pathway [1].

Tool Compound Validated chemical probe for USP1-UAF1 complex interrogation
Pathway Context Supports DNA damage response studies, including translesion synthesis and Fanconi anemia pathway
Selectivity Profile High selectivity context for USP1-UAF1 over broad human DUB panel

ML-323 Substitution Risks


Generic substitution among USP1 inhibitors is scientifically unsound due to significant differences in potency, selectivity, mechanism of action, and pharmacokinetic profiles. ML-323, for instance, is an allosteric, reversible inhibitor with a specific and well-characterized selectivity profile, while clinical-stage compounds like KSQ-4279 (RO7623066) may exhibit different binding modes and pharmacological properties [1]. In contrast, earlier USP1 inhibitors such as GW7647, Pimozide, and C527 have markedly lower potency and poor selectivity profiles [2]. Substituting ML-323 with another USP1 inhibitor without rigorous re-validation would introduce experimental variability and compromise the reproducibility of research focused on the specific biochemical and cellular effects of USP1-UAF1 inhibition [1].

Target Compound

ML-323: Allosteric, reversible inhibitor with reported high selectivity for USP1-UAF1.

Older Inhibitors

GW7647, Pimozide, C527: Lower potency and non-selective profiles may shift pathway-response interpretation.

Target Compound

ML-323: Extensively characterized chemical probe for mechanistic target validation.

Clinical Candidates

KSQ-4279: Binding mode, accessibility, and stage of validation may differ from research tool compound context.

ML-323 Comparator Evidence


Superior Potency and Selectivity vs. Historical Inhibitors

In a direct head-to-head comparison, ML-323 exhibits a biochemical IC50 of 76 nM against the USP1-UAF1 complex, which is significantly more potent than previously identified USP1 inhibitors GW7647 (IC50 = 5 µM), Pimozide (IC50 = 2 µM), and C527 (IC50 = 0.88 µM) [1]. Furthermore, ML-323 shows no inhibition (NI) against a panel of other deubiquitinases, including USP2, USP5, USP7, USP8, and USP12/46 at concentrations up to 100 µM, whereas GW7647 and C527 demonstrate significant off-target activity against these enzymes [1].

Target Potency & Selectivity
Head-to-head
ML-323 IC50: 76 nM (USP1-UAF1), NI on USP2/5/7/8/12/46.
GW7647 IC50: 5 µM; Pimozide: 2 µM; C527: 0.88 µM with significant off-target activity.
Reported higher target engagement and probe specificity in biochemical assays.
Direct comparison using purified enzyme complexes.
USP1 Inhibition Selectivity Profile Deubiquitinase

ML-323 vs. KSQ-4279: Tool vs. Drug Candidate

While both ML-323 and the clinical-stage inhibitor KSQ-4279 (RO7623066) are potent USP1 inhibitors, they are differentiated by their development stage and mechanism. ML-323 is a widely adopted chemical probe with an IC50 of 76 nM against USP1-UAF1, excellent selectivity, and a defined in vitro ADME profile suitable for target validation studies [1]. In contrast, KSQ-4279 is a clinical candidate with reported picomolar binding affinity and is currently in Phase I clinical trials (NCT05240898) for oncology [2]. Its specific IC50 is often cited from patent data as ~10 nM [3].

Probe vs. Clinical Candidate
Cross-study
ML-323 IC50: 76 nM (preclinical probe).
KSQ-4279 (RO7623066): Reported IC50 ~10 nM (Phase I candidate).
Probe extensively characterized for basic mechanistic research; clinical candidates differ in availability and validation stage.
Data from peer-reviewed literature and patent filings.
USP1 Inhibition Clinical Development Tool Compound

Cisplatin Synergy in Cancer Cells

ML-323 significantly enhances the cytotoxicity of the chemotherapeutic agent cisplatin in non-small cell lung cancer (H596) and osteosarcoma (U2OS) cells [1]. In a colony formation assay, the combination of 5 µM ML-323 and 0.5 µM cisplatin resulted in a reduction of colony formation to ~10% of the control, compared to ~80% for cisplatin alone and ~90% for ML-323 alone [1]. This synergistic effect is attributed to ML-323's inhibition of PCNA and FANCD2 deubiquitination, key steps in the translesion synthesis (TLS) and Fanconi anemia (FA) DNA repair pathways [1].

Cisplatin Response Modulation
Supporting evidence
Combination (ML-323 + Cisplatin) reduced colony formation to ~10% of control in H596 cells.
Supports DNA repair pathway sensitization studies.
Colony formation assay context.
Chemosensitization Cisplatin DNA Damage

ML-323 Application Scenarios


USP1-UAF1 Target Validation in DNA Repair

Given its high potency and proven selectivity profile over other DUBs (IC50 = 76 nM for USP1-UAF1; no inhibition of USP2, USP5, USP7, USP8, USP12/46), ML-323 is the optimal tool compound for studies aiming to dissect the specific role of USP1-UAF1 in DNA damage response pathways [1]. Its use minimizes off-target effects, ensuring that observed phenotypes are directly linked to USP1-UAF1 inhibition.

Chemosensitization and Platinum Resistance

ML-323's demonstrated ability to potentiate the cytotoxicity of cisplatin in H596 and U2OS cells (reducing colony formation to ~10% of control when combined with 0.5 µM cisplatin) makes it a critical reagent for preclinical research focused on combination therapies [1]. It is particularly suited for exploring mechanisms of resistance to platinum-based agents and for validating USP1-UAF1 as a target for chemosensitization.

Benchmark Control for USP1 Inhibitor Development

Due to its extensive characterization as a reversible, allosteric inhibitor with a well-defined potency (IC50 = 76 nM, Ki = 68 nM) and selectivity profile, ML-323 serves as an industry-standard positive control and benchmark compound in the screening and development of next-generation USP1 inhibitors [1]. Its performance in biochemical and cellular assays provides a consistent reference point for evaluating new chemical entities.

Application
Selection Property
Validation Focus
USP1-UAF1 target validation
Reported selectivity profile
DNA damage pathway specificity
DNA repair pathway research
Cisplatin co-treatment response
Cytotoxicity endpoint modulation
DUB inhibitor benchmarking
Validated chemical probe
Assay reproducibility and control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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